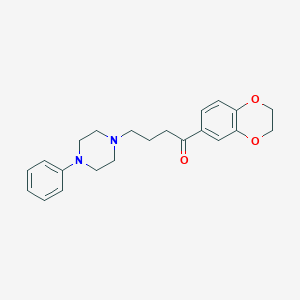
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone, also known as BPB, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized in a laboratory setting and has been found to have various biological effects.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is not fully understood, but it is believed to act through the modulation of neurotransmitter activity and the inhibition of oxidative stress. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It has also been shown to inhibit the activation of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
生化学的および生理学的効果
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone. One area of research could be focused on understanding the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, research could be conducted to develop more effective methods for administering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in experimental settings.
合成法
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone can be synthesized through the reaction of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with 1-bromo-4-(4-phenyl-1-piperazinyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and can inhibit the reuptake of these neurotransmitters.
特性
製品名 |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26N2O3/c25-20(18-8-9-21-22(17-18)27-16-15-26-21)7-4-10-23-11-13-24(14-12-23)19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16H2 |
InChIキー |
GGRDUBJVKQECCW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
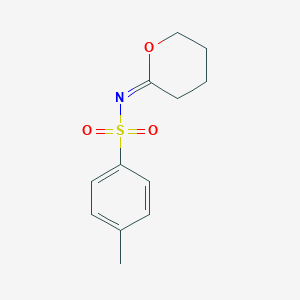
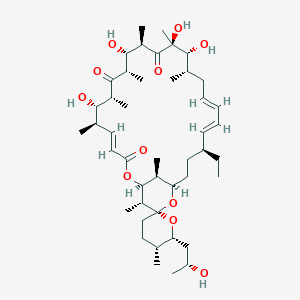
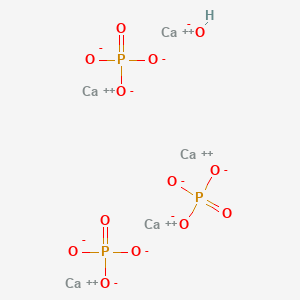
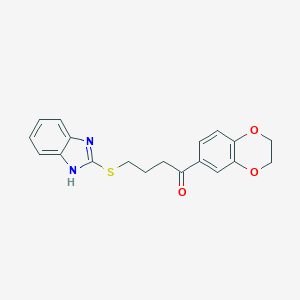
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
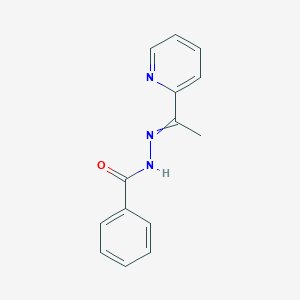

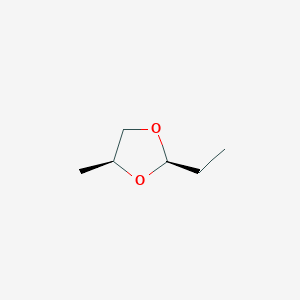
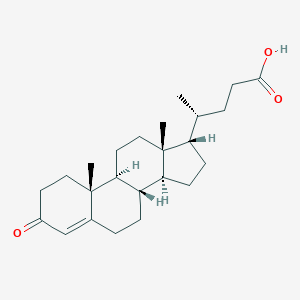
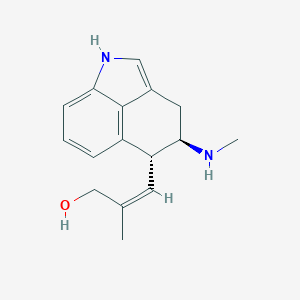

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)